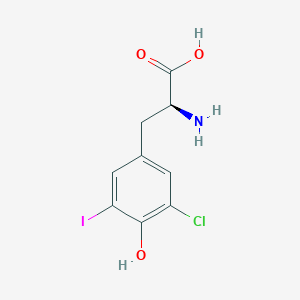

3-Chloro-5-iodo-L-tyrosine

Description

Significance of Halogenated Tyrosine Derivatives in Biochemical Research

Halogenated derivatives of the amino acid L-tyrosine are of significant interest in the field of biochemical research. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the tyrosine ring alters its chemical and physical properties, making these derivatives powerful tools for investigating biological systems. ontosight.ai These modifications can affect the molecule's size, hydrophobicity, and the acidity (pKa) of the phenolic hydroxyl group. nih.gov

In biochemical and pharmacological studies, these altered properties are exploited in several ways. Halogenated tyrosines are used to probe the mechanisms of protein function and to tune or alter protein activities for specific analytical purposes. nih.govacs.org For example, their incorporation into proteins can help elucidate the role of specific tyrosine residues in enzymatic reactions. acs.org In structural biology, tyrosine derivatives containing bromine or iodine are particularly valuable due to their ability to produce anomalous X-ray scattering, which aids in determining the three-dimensional structure of proteins. nih.gov

Furthermore, the study of halogenated tyrosines contributes to understanding the structure-activity relationships of tyrosine and its derivatives, which is crucial for developing drugs that target specific biological pathways. ontosight.ai Modifications to the tyrosine molecule can change its interaction with enzymes and receptors, potentially affecting critical processes like the synthesis of neurotransmitters. ontosight.ai Some halogenated tyrosine derivatives have been developed for use as probes in tumor imaging and targeted alpha therapy. researchgate.net The presence of halogenated tyrosines, such as 3-chlorotyrosine, has also been identified as a biomarker for oxidative stress and inflammation associated with various human diseases. nih.govebi.ac.uknih.gov

Overview of Tyrosine Metabolism and Diversification Pathways

L-tyrosine is an aromatic amino acid that serves as a fundamental building block for proteins and as a precursor for a vast array of specialized metabolites in living organisms. nih.gov In plants, tyrosine is synthesized through the shikimate pathway, which is also responsible for producing the other aromatic amino acids, phenylalanine and tryptophan. nih.gov The primary synthesis of tyrosine typically occurs in the plastids via the enzyme arogenate dehydrogenase (TyrAa), a process that is tightly regulated by tyrosine levels through feedback inhibition. nih.gov

Once synthesized, tyrosine can enter numerous metabolic pathways, leading to a diverse range of natural products. nih.govresearchgate.net A key initial step in many of these pathways is the conversion of tyrosine to 4-hydroxyphenylpyruvic acid (pHPP), a reaction catalyzed by the enzyme tyrosine aminotransferase (TAT). nih.gov From pHPP, various enzymatic modifications lead to essential compounds. For instance, tyrosine is a precursor to tocochromanols (including vitamin E), plastoquinone, and ubiquinone, which are vital for plant survival due to their roles in antioxidation and electron transport. nih.govresearchgate.net

The diversification of tyrosine metabolism also gives rise to a wide array of specialized metabolites with various ecological functions and medicinal properties. royalsocietypublishing.org These include:

Benzylisoquinoline alkaloids (BIAs): A large and diverse group of pharmacologically active compounds, such as morphine and codeine. nih.gov

Betalains: Nitrogen-containing pigments that replace anthocyanins in plants of the order Caryophyllales. nih.govnih.gov

Cyanogenic glycosides: Defense compounds that release hydrogen cyanide upon tissue damage. nih.gov

Rosmarinic acid and its derivatives: Compounds with antioxidant and other biological activities. nih.gov

The evolution of these specialized pathways is often linked to changes in the regulation and function of enzymes in the primary tyrosine metabolic pathway, demonstrating nature's ability to generate chemical diversity from a common precursor. nih.govroyalsocietypublishing.org

Contextualizing 3-Chloro-5-iodo-L-tyrosine within Halogenated Amino Acid Research

This compound is a specific, heterogeneously dihalogenated derivative of L-tyrosine. Its study is situated within the broader research area of halogenated amino acids, which encompasses both naturally occurring and synthetic compounds. Naturally occurring halogenated tyrosines have been isolated from various marine organisms, particularly sponges of the order Verongida and the gastropod mollusk Buccinum undatum. encyclopedia.pub These natural products include a range of mono- and dihalogenated tyrosines, such as 3-chlorotyrosine, 3-bromotyrosine, 3-iodotyrosine, 3,5-dichlorotyrosine, 3,5-dibromotyrosine, 3,5-diiodotyrosine, and mixed-halogen species like 3-bromo-5-chlorotyrosine. encyclopedia.pub

The formation of halogenated tyrosines in biological systems can occur through enzymatic catalysis. Peroxidases, such as lactoperoxidase and chloroperoxidase, can catalyze the halogenation of tyrosine residues in the presence of hydrogen peroxide and halide ions (chloride, bromide, or iodide). nih.govannualreviews.orglmu.edu For instance, chloroperoxidase can catalyze the chlorination, bromination, and iodination of tyrosine. lmu.edu The formation of 3-chlorotyrosine in humans is a known consequence of inflammatory processes, where the enzyme myeloperoxidase, released by neutrophils, generates hypochlorous acid, a potent chlorinating agent. ebi.ac.uknih.gov

Synthetic halogenated tyrosine derivatives, including this compound, are primarily tools for research. The synthesis of such compounds often starts from commercially available precursors like 3-iodo-L-tyrosine or 3,5-diiodo-L-tyrosine. rsc.org The presence of different halogens at specific positions on the aromatic ring allows for fine-tuning the molecule's properties for various applications, such as peptide synthesis and as precursors for creating more complex molecules through reactions like palladium-catalyzed cross-coupling. digitellinc.comsigmaaldrich.com The study of specific mixed-halogenated compounds like this compound helps to systematically understand how the type and position of halogens influence molecular interactions, protein structure, and biological activity. nih.govresearchgate.net

Compound Information Table

| Compound Name | Abbreviation / Other Names |

| 3-Bromo-5-chlorotyrosine | |

| 3-Bromo-5-iodotyrosine | |

| 3-Bromotyrosine | |

| This compound | |

| 3-Chlorotyrosine | 3-Cl-Tyr |

| 3,5-Dibromotyrosine | |

| 3,5-Dichlorotyrosine | |

| 3,5-Diiodo-L-tyrosine | DIT |

| 3-Fluoro-α-methyl-L-tyrosine | FAMT |

| 3-Iodo-L-tyrosine | |

| 3-Iodo-α-methyl-L-tyrosine | |

| 5-Bromohistidine | |

| L-Tyrosine | Tyr |

| Phenylalanine | |

| Tryptophan |

Halogenated Tyrosine Properties

| Halogenated Tyrosine | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-L-tyrosine | C₉H₁₀ClNO₃ | 215.63 |

| 3-Iodo-L-tyrosine | C₉H₁₀INO₃ | 307.09 |

| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | 432.98 |

| This compound | C₉H₉ClI₂NO₃ | Not readily available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClINO3 |

|---|---|

Molecular Weight |

341.53 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-chloro-4-hydroxy-5-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 |

InChI Key |

LKSVRKXLDBWDBM-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)O)I)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)I)CC(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Enzymatic Halogenation Pathways

Enzymatic Halogenation of L-Tyrosine: General Principles

The enzymatic halogenation of L-tyrosine is a key process in the biosynthesis of various important biomolecules, including thyroid hormones. umich.edunih.gov This reaction is primarily catalyzed by two major classes of enzymes: haloperoxidases and flavin-dependent halogenases. nih.govrsc.org

Haloperoxidases are enzymes that utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to form a reactive halogenating species, often a hypohalous acid (HOX). rsc.orgmanchester.ac.uk These enzymes are further categorized based on their metal cofactor, with the most common being heme-dependent and vanadium-dependent haloperoxidases (V-HPOs). rsc.orgacs.org While some haloperoxidases release the hypohalous acid into the solution, allowing for less specific halogenation, others are thought to retain the reactive species within the active site to achieve greater regioselectivity. rsc.orgacs.org Vanadium haloperoxidases, for instance, are known to be involved in the production of iodinated metabolites. umich.edu The relative activity of these enzymes towards different halides can vary; for example, at low halide concentrations, the chloroperoxidase-catalyzed halogenation of tyrosine shows a preference for iodide and bromide over chloride. acs.org

Flavin-dependent halogenases (FDHs) represent another major class of halogenating enzymes. rsc.orgnih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂) and molecular oxygen to generate a highly reactive flavin-hydroperoxide intermediate. nih.govpnas.org This intermediate then oxidizes the halide ion to produce a halogenating agent, which is channeled through a tunnel to the substrate-binding site for a highly regioselective reaction. rsc.orgnih.gov FDHs are known for their remarkable control over the position of halogenation on aromatic rings, a feature attributed to the precise positioning of the substrate within the active site. nih.govrsc.org

| Enzyme Class | Cofactor/Cosubstrate | Mechanism | Key Features |

| Haloperoxidases | H₂O₂, Heme or Vanadium | Oxidizes halide to hypohalous acid (HOX). rsc.org | Can be less regioselective if HOX is released. rsc.org V-HPOs are involved in iodination. umich.edu |

| Flavin-Dependent Halogenases (FDHs) | FADH₂, O₂ | Forms a flavin-hydroperoxide to oxidize the halide. nih.gov | Highly regioselective due to substrate positioning. nih.govrsc.org |

The regioselectivity of tyrosine halogenation—the specific position on the aromatic ring where the halogen atom is attached—is a critical aspect of the enzymatic process. In haloperoxidases, regioselectivity can be influenced by the inherent reactivity of the tyrosine ring and the enzyme's ability to bind the substrate and direct the halogenating species. nih.govacs.org

Flavin-dependent halogenases, however, exhibit a much higher degree of regioselectivity. rsc.org The substrate is typically bound in a specific orientation within the enzyme's active site, exposing only a particular carbon atom to the halogenating agent that travels through an internal tunnel. nih.gov This precise positioning ensures that halogenation occurs at a specific, and sometimes electronically unfavored, position. mdpi.com For instance, some FDHs can halogenate tryptophan at the C7 position, which is less electronically activated than other positions on the indole (B1671886) ring. mdpi.com

Substrate specificity is another key factor. Some halogenases act on free L-tyrosine, while others require the amino acid to be tethered to a carrier protein as part of a larger biosynthetic assembly line, a common strategy in the production of many secondary metabolites. nih.govnih.gov For example, the halogenase SgcC3 acts on a carrier protein-tethered β-tyrosine. nih.govnih.gov

Proposed Biosynthetic Routes to 3-Chloro-5-iodo-L-tyrosine

The formation of a di-halogenated tyrosine with two different halogens, such as this compound, presents a unique biosynthetic challenge. The precise enzymatic machinery responsible for its synthesis has not been definitively elucidated, but several plausible pathways can be proposed based on our understanding of enzymatic halogenation.

A likely route to this compound involves a sequential halogenation process, where two distinct halogenase enzymes act in a specific order. This could involve:

Initial Chlorination followed by Iodination: A chlorinase, likely a highly regioselective flavin-dependent halogenase, would first catalyze the chlorination of L-tyrosine at the C3 position to form 3-chloro-L-tyrosine. Subsequently, an iodinase, possibly a vanadium-dependent haloperoxidase, would specifically iodinate the C5 position of the chlorinated intermediate. The order is crucial, as the presence of the first halogen can influence the electronic properties of the aromatic ring and direct the position of the second halogenation.

Initial Iodination followed by Chlorination: Conversely, an iodinase could first act on L-tyrosine to produce 3-iodo-L-tyrosine. A second enzyme, a specific chlorinase, would then add a chlorine atom at the C5 position. The existing iodo group would sterically and electronically guide the incoming chlorine atom.

The feasibility of either sequence would depend on the substrate specificity of the involved enzymes. Some halogenases are known to accept already halogenated substrates.

While less likely, a single, highly specialized enzyme with dual halogenating capabilities could potentially catalyze the formation of this compound. Such an enzyme would need to possess binding sites for both chloride and iodide ions and be able to control their sequential addition to the tyrosine ring in a highly ordered and regioselective manner. The in vivo biosynthesis of some fluorinated tyrosine analogs and their concurrent incorporation into proteins has been demonstrated, suggesting that cells can manage complex halogenation chemistries. researchgate.net However, the enzymatic machinery for such a direct dual, different halogenation on a single aromatic ring in one step has yet to be characterized.

Further research, including the identification and characterization of the specific halogenases from organisms that may produce this compound, is necessary to fully understand the intricate biosynthetic pathway of this unique compound.

Enzymatic Dehalogenation and Catabolism

Iodotyrosine Deiodinase 1 (IYD) Activity on Halogenated Tyrosines

Iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1, is a key enzyme in iodide homeostasis. uniprot.orgnih.gov It facilitates the NADPH-dependent reductive deiodination of monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are byproducts of thyroid hormone production. uniprot.orguniprot.org This flavin mononucleotide (FMN)-containing enzyme is not limited to iodinated tyrosines; it can also dehalogenate brominated and chlorinated tyrosines. nih.govuniprot.org

IYD belongs to the nitroreductase superfamily and utilizes a flavin cofactor for its catalytic activity. nih.govnsf.gov The enzyme's structure features an active site where the halotyrosine substrate binds in close proximity to the FMN. nih.gov Substrate recognition is highly specific for halotyrosines, with the enzyme showing a much weaker affinity for simple halophenols. nih.gov This specificity is conferred by key amino acid residues that coordinate with the zwitterionic (amino acid) portion of the substrate. nih.gov

The catalytic process is an unusual instance of reductive dehalogenation in an aerobic organism. nih.govnih.gov The FMN cofactor is first reduced to its hydroquinone (B1673460) form (flhq). acs.org This reduced flavin then directly transfers electrons to the halogenated substrate, leading to the cleavage of the carbon-halogen bond and release of the halide ion. nih.govacs.org The process does not appear to require other components, with the active site flavin being solely responsible for the reduction and dehalogenation. nih.gov For substrates like bromo- and iodotyrosine, the halide elimination step is not the rate-limiting factor in the reaction. nih.govacs.org

IYD exhibits broad substrate capability, acting on a variety of singly halogenated tyrosines. It catalyzes the dehalogenation of 3-iodo-L-tyrosine, 3-bromo-L-tyrosine, and 3-chloro-L-tyrosine. uniprot.orgnih.govuniprot.org However, 3-fluoro-L-tyrosine is not a substrate for the enzyme. nih.govacs.org The enzyme generally acts more efficiently on 3-iodo-L-tyrosine than on 3,5-diiodo-L-tyrosine. uniprot.orguniprot.org

Rapid kinetic studies have determined that the substrates 3-chloro-L-tyrosine, 3-bromo-L-tyrosine, and 3-iodo-L-tyrosine bind to the enzyme at similar high rates. nih.govacs.org However, the subsequent dehalogenation rate varies, with the reaction for chlorotyrosine being significantly slower than for bromo- and iodotyrosine. acs.org This suggests that the strength of the carbon-halogen bond may become a limiting factor for dehalogenation as it increases from iodine to chlorine. nih.govacs.org While IYD from various species, including humans and Drosophila melanogaster, can process these mono-halogenated tyrosines, specific kinetic data on di-halogenated substrates like 3-chloro-5-iodo-L-tyrosine is not extensively documented. wiley.com

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| 3-Iodo-L-tyrosine | 7.3 | 0.102 | ~1.4 x 104 | uniprot.org |

| 3-Bromo-L-tyrosine | Data Not Available | Data Not Available | 7.3 x 103 | acs.org |

| 3-Chloro-L-tyrosine | Data Not Available | Data Not Available | Data Not Available | acs.orgwiley.com |

| 3,5-Diiodo-L-tyrosine | 2.67 | Data Not Available | Data Not Available | uniprot.org |

Tyrosine Phenol-Lyase (TPL) Activity on Halogenated Tyrosines

Tyrosine phenol-lyase (TPL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to produce phenol (B47542), pyruvate, and ammonia (B1221849). researchgate.netontosight.ainih.gov This reversible reaction allows for the synthesis of L-tyrosine and its derivatives from phenol precursors. nih.govjmb.or.kr

The wild-type TPL enzyme, for instance from Citrobacter freundii, has a very narrow substrate spectrum. researchgate.net However, through structure-guided, site-directed mutagenesis, its substrate specificity can be expanded. researchgate.net Engineered variants of TPL have been developed that can efficiently synthesize various 3-substituted L-tyrosine derivatives, including 3-chloro-L-tyrosine, from the corresponding phenol derivative (o-chlorophenol), pyruvate, and ammonia. researchgate.net

Research has shown that TPL from Citrobacter intermedius can synthesize a range of halogenated tyrosines, including 3-fluoro-, 2-fluoro-, 3-chloro-, 2-chloro-, 3-bromo-, 2-bromo-, and 2-iodo-L-tyrosines. nih.gov The enzyme's ability to utilize these halogenated phenols as substrates for the reverse reaction indicates its capacity to recognize and bind these structures. nih.gov This suggests a potential, though unconfirmed, role in the catabolism of such compounds via the β-elimination reaction, which would break down the amino acid into its constituent parts. This enzymatic route is considered an environmentally friendly alternative to chemical synthesis for producing these non-natural amino acids. researchgate.net

| Substrate (Phenol Derivative) | Product (L-Tyrosine Derivative) | Enzyme Source | Reference |

|---|---|---|---|

| o-Chlorophenol | 3-Chloro-L-tyrosine | Citrobacter freundii (engineered) | researchgate.net |

| 3-Chlorophenol | 2-Chloro-L-tyrosine | Citrobacter intermedius | nih.gov |

| 3-Bromophenol | 2-Bromo-L-tyrosine | Citrobacter intermedius | nih.gov |

| 3-Fluorophenol | 2-Fluoro-L-tyrosine | Citrobacter intermedius | nih.gov |

| 2-Iodophenol | 3-Iodo-L-tyrosine | Citrobacter intermedius | nih.gov |

Other Enzymatic Pathways Involved in Halogenated Tyrosine Catabolism

Beyond the well-characterized IYD, information on other specific enzymatic pathways for the catabolism of halogenated tyrosines like this compound is scarce. While halogenation of tyrosines can occur via enzymes like myeloperoxidase in neutrophils, leading to chlorinated tyrosines, specific enzymes for the reverse de-chlorination process in humans have not been widely reported. biorxiv.org The broad substrate activity of IYD appears to be the primary known route for the reductive dehalogenation of chloro-, bromo-, and iodo-tyrosines in mammals. nih.gov The existence of other dedicated dehalogenases for such mixed-halogenated tyrosine derivatives in metabolic or catabolic pathways remains an area for further investigation.

Chemical Synthesis and Derivatization Strategies

Chemo-Enzymatic Synthesis of Halogenated L-Tyrosine Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysts to produce complex molecules like halogenated L-tyrosine derivatives. This approach allows for the introduction of halogens and isotopic labels into specific positions of the L-tyrosine molecule under mild reaction conditions. nih.govnih.govd-nb.info

Selective halogenation of the L-tyrosine ring is crucial for the synthesis of specific derivatives. Both enzymatic and chemical methods are employed to control the position and type of halogen introduced.

Enzymatic halogenation offers remarkable regioselectivity. Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms into organic molecules. rsc.orgfrontiersin.org These are broadly categorized into:

Flavin-dependent halogenases (FDHs): These enzymes typically require a reduced flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide salt. rsc.org They generate a hypohalous acid intermediate that is channeled through the enzyme's active site to a bound substrate, ensuring high regioselectivity. rsc.orgnih.gov For instance, FDHs have been identified that can chlorinate L-tryptophan at a specific position, and similar principles apply to L-tyrosine. rsc.org

Heme-dependent and Vanadium-dependent Haloperoxidases (HPOs): These enzymes use hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to generate a reactive electrophilic halogenating species, often a hypohalous acid (HOX). nih.govnih.gov While traditionally considered less specific as they can release the halogenating agent into the solution, some HPOs, like the human thyroid peroxidase, exhibit high selectivity in iodinating specific tyrosine residues within the thyroglobulin protein. nih.gov

The choice of enzyme and reaction conditions dictates which halogen is incorporated and at which position on the tyrosine ring. Generally, chlorination is more challenging for enzymes than bromination or iodination. nih.gov

Chemical methods for halogenation, such as electrophilic aromatic substitution using reagents like iodine monochloride (ICl), can also be used. acs.org However, controlling regioselectivity with multiple potential halogenation sites (positions 3 and 5) can be challenging and may require the use of protecting groups to direct the halogen to the desired position.

A plausible chemo-enzymatic strategy for synthesizing a mixed halogenated tyrosine like 3-chloro-5-iodo-L-tyrosine could involve a sequential process. First, a selective enzymatic chlorination at the 3-position could be performed, followed by a chemical or enzymatic iodination at the 5-position.

Table 1: Comparison of Enzymatic Halogenation Methods

| Feature | Flavin-Dependent Halogenases (FDHs) | Haloperoxidases (HPOs) |

| Cofactor | FADH₂ | Heme or Vanadium |

| Oxidant | Molecular Oxygen (O₂) | Hydrogen Peroxide (H₂O₂) |

| Mechanism | Generates and channels hypohalous acid for targeted reaction. | Generates hypohalous acid, which may be released. |

| Regioselectivity | Generally high | Variable; can be high in specific biological contexts (e.g., thyroid peroxidase). |

| Substrate Scope | Often specific to the enzyme's natural substrate. | Can be broader, but may lack specificity. |

Isotopically labeled halogenated L-tyrosines are invaluable tools for investigating the mechanisms of enzymatic reactions through methods like the kinetic isotope effect (KIE). nih.govnih.gov Both hydrogen (deuterium, tritium) and carbon (¹³C, ¹⁴C) isotopes can be incorporated. nih.gov

A common chemo-enzymatic method for hydrogen isotope labeling involves an enzymatically supported exchange between a halogenated L-tyrosine and isotopic water (D₂O or HTO). nih.gov For example, 3'-chloro-L-tyrosine has been labeled with deuterium (B1214612) and tritium (B154650) using this enzymatic exchange method. nih.gov This approach is often simpler than multi-step chemical syntheses. nih.gov

Another strategy involves using enzymes like phenylalanine ammonia-lyase (PAL), which can catalyze the addition of ammonia (B1221849) to a cinnamic acid precursor. If this reaction is carried out in a deuterated or tritiated solvent, the isotope is incorporated into the amino acid's side chain. d-nb.info

These labeled compounds allow researchers to track the movement of atoms during a reaction, providing insight into transition states and reaction pathways. nih.gov

Table 2: Examples of Isotopically Labeled Halogenated L-Tyrosine Derivatives

| Labeled Compound | Isotope(s) | Synthesis Method | Application |

| 3'-chloro-[2-³H]-L-tyrosine | Tritium (³H) | Enzymatically supported exchange with HTO. nih.gov | Mechanistic studies. |

| 3'-chloro-[2-²H/³H]-L-tyrosine | Deuterium (²H), Tritium (³H) | Enzymatically supported exchange with D₂O/HTO. nih.gov | KIE studies. |

| 3'-fluoro-[2-³H]-L-tyrosine | Tritium (³H) | Enzymatically supported exchange with HTO. nih.gov | Mechanistic studies. |

Synthetic Approaches for this compound as a Precursor

The key challenge is the selective, sequential introduction of chlorine and iodine at the 3 and 5 positions.

Monohalogenation: The first halogen (e.g., chlorine) could be introduced using a controlled amount of a chlorinating agent.

Second Halogenation: The second halogen (iodine) would then be introduced. The presence of the first deactivating halogen would influence the position of the second, typically directing it to the other ortho position (C5). Reagents like iodine monochloride or N-iodosuccinimide could be used.

Deprotection: Finally, the protecting groups on the amino and carboxyl functions would be removed to yield the final product.

This multi-step chemical process would require careful optimization to manage regioselectivity and achieve a good yield.

Halogenated L-tyrosine derivatives are critical precursors for the synthesis of thyronine analogues, which are structurally related to thyroid hormones. The core reaction for forming the thyronine backbone is the coupling of two halogenated tyrosine-derived molecules to form a diaryl ether linkage.

A well-established method for this transformation is the Ullmann condensation or a related copper-catalyzed coupling reaction. organic-chemistry.org In this context, a protected this compound derivative could be coupled with another protected hydroxyphenyl-containing molecule. For example, the protected this compound could react with a protected 4-hydroxyphenylpyruvic acid derivative in the presence of a copper catalyst. This would form the characteristic diaryl ether bond of the thyronine structure.

Subsequent chemical modifications and deprotection steps would then yield the final halogenated thyronine analogue. The specific halogens on the resulting thyronine would depend on the starting materials used in the coupling reaction. This modular approach allows for the synthesis of a wide variety of thyronine analogues for research into thyroid hormone function and metabolism. researchgate.nethumantechnopole.it

Development of Novel Halogenated Tyrosine Analogues and Derivatives

Research continues into the development of new halogenated tyrosine analogues to serve as biochemical probes, building blocks for medicinal chemistry, and tools for protein engineering. acs.orgacademie-sciences.fr

One significant area of development is the site-specific incorporation of various halogenated tyrosines (e.g., 3-chlorotyrosine, 3,5-dibromotyrosine, 3,5-diiodotyrosine) into proteins using genetic code expansion techniques. nih.govbris.ac.uk This allows scientists to study how halogenation, a modification that can occur under conditions of oxidative stress, affects protein structure, function, and self-organization. nih.govbris.ac.uk By introducing these analogues at specific sites, researchers can precisely probe the effects of altering properties like side-chain pKa, volume, and hydrophobicity. nih.gov

Furthermore, novel halogenated tyrosine derivatives are being isolated from natural sources, such as marine zoantharians. acs.org These naturally occurring compounds, like the valdiviamides which contain bromine and iodine, provide new chemical scaffolds for drug discovery and have shown moderate cytotoxicity against cancer cell lines. acs.org The synthesis of these and other novel derivatives, often inspired by natural products, remains an active field of research. academie-sciences.fr

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the separation of this compound from other closely related amino acids and potential interferents in biological samples. nih.govacs.orgyale.edu The choice of chromatographic technique depends on the required sensitivity, resolution, and the nature of the sample matrix. usp.orgchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of amino acids, including halogenated derivatives. sigmaaldrich.com Reversed-phase HPLC, in particular, is effective for separating iodoamino acids, which is essential for research and clinical diagnostics related to the thyroid gland. researchgate.net For instance, a reversed-phase HPLC method has been developed for the determination of thyroid hormones and their metabolites, such as 3-iodo-L-tyrosine and 3,5-diiodo-L-tyrosine. researchgate.netthermofisher.comsielc.comchemimpex.com These methods often utilize C18 columns and gradient elution with a mobile phase consisting of an aqueous solution of an acid like trifluoroacetic acid and an organic solvent such as acetonitrile. researchgate.net

In the analysis of halogenated tyrosines, HPLC is often coupled with detection methods like photodiode-array (PDA) detection. researchgate.net However, in complex biological samples like plasma or urine, the peaks of interest can overlap with those of more abundant amino acids, making accurate quantification challenging without effective sample preparation, such as solid-phase extraction (SPE). researchgate.net The separation of L-tyrosine oxidation products, including chlorinated derivatives, generated by enzymes like myeloperoxidase has been successfully achieved using reversed-phase HPLC. researchgate.net

Table 1: HPLC Methods for Halogenated Amino Acid Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Iodotyrosines and Iodothyronines | Inertsil C18 | Gradient of 0.1% aqueous trifluoroacetic acid (pH 3) and acetonitrile | Photodiode-Array (PDA) | researchgate.net |

| L-tyrosine oxidation products | Reverse-phase C18 | Not specified | Not specified | researchgate.net |

| Halotyrosines (I-Tyr, Br-Tyr, Cl-Tyr) | Reverse-phase C18 | Gradient of 0.1% formic acid in water and acetonitrile | UV | wiley.com |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including increased resolution, speed, and sensitivity. chromatographyonline.comlcms.cz These improvements are due to the use of columns with sub-2-µm particles and instruments capable of handling higher pressures. chromatographyonline.comlcms.cz UHPLC is particularly beneficial for the analysis of complex mixtures, such as those encountered in bioanalysis and metabolomics. chromatographyonline.com The separation of isomeric, aromatic, or halogenated compounds can be challenging, and UHPLC provides a powerful tool to address these difficulties. lcms.czscience.gov

UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used for the quantification of protein-bound halogenated tyrosines, including 3-chlorotyrosine, in plasma and tissue samples. nih.gov This highlights the suitability of UHPLC for analyzing biomarkers of oxidative stress and inflammation. nih.gov

Mass Spectrometry (MS) Applications for Quantification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific quantification of this compound and for elucidating its structure. medchemexpress.comnih.gov When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the method of choice for the analysis of halogenated amino acids due to its high sensitivity and specificity. nih.govmdpi.comnih.gov This technique allows for the simultaneous quantification of multiple halogenated tyrosines, such as 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine, in biological samples like human plasma. mdpi.com A validated LC-MS/MS method for these compounds demonstrated low limits of detection (LOD) and quantification (LOQ), with LODs around 0.030 ng/mL and LOQs near 0.100 ng/mL for 3-chlorotyrosine. mdpi.com

LC-MS/MS methods for halogenated tyrosines often utilize an electrospray ionization (ESI) source operating in positive ionization mode. nih.govmdpi.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. nih.gov For 3-chlorotyrosine, a common MRM transition is from a precursor ion of m/z 216 to a product ion of m/z 170, which corresponds to the neutral loss of a formic acid group (m/z 46). nih.gov

Table 2: LC-MS/MS Parameters for 3-Chlorotyrosine Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govmdpi.com |

| Precursor Ion [M+H]⁺ (m/z) | 216 | nih.gov |

| Product Ion (m/z) | 170 | nih.gov |

| Neutral Loss (m/z) | 46 (Formic Acid) | nih.gov |

| Limit of Detection (LOD) | 0.030 ng/mL | mdpi.com |

| Limit of Quantification (LOQ) | 0.098 ng/mL | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of halogenated amino acids. nih.govmdpi.com However, due to the polar and non-volatile nature of amino acids, derivatization is required prior to GC analysis to make them more volatile and thermally stable. sigmaaldrich.comnih.gov Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

A GC-MS method has been developed for the determination of 3-chloro-L-tyrosine in blood, where it serves as a biomarker for chlorine poisoning. nih.gov This method involves protein precipitation, solid-phase extraction, and derivatization before GC-MS analysis. nih.gov The quantification range for this method was 10-200 ng/mL. nih.gov GC-MS has also been used to identify various halogenated tyrosine derivatives in marine sponges. mdpi.comd-nb.info

Targeted Metabolomics for Halogenated Amino Acids

Targeted metabolomics focuses on the quantitative analysis of a specific group of predefined metabolites, making it an ideal approach for studying the roles of halogenated amino acids in biological systems. metabolon.com This approach offers precise and quantitative insights into specific metabolic pathways. metabolon.com

LC-MS/MS-based targeted metabolomics has been used to investigate the metabolic responses to halogenated compounds. nih.gov For instance, studies have used targeted metabolomics to assess the toxicity of halogenated acetic acids by analyzing their effects on amino acid profiles. nih.govresearchgate.net While not directly focused on this compound, these studies demonstrate the power of targeted metabolomics in understanding the biological impact of halogenated compounds. nih.govresearchgate.net A targeted metabolomics approach could be specifically designed to quantify a panel of halogenated amino acids, including this compound, to investigate their involvement in various diseases and toxicological exposures. nih.gov

Advanced Analytical Methodologies and Metabolomics

Quantification in Complex Biological Matrices

The accurate quantification of halogenated tyrosine derivatives such as 3-Chloro-5-iodo-L-tyrosine in complex biological matrices is crucial for understanding their roles in physiological and pathological processes. Advanced analytical techniques, particularly those based on mass spectrometry, have become indispensable for this purpose due to their high sensitivity and specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a primary method for the reliable quantification of halogenated tyrosines in biological samples like plasma, blood, and tissue. nih.govresearchgate.net These methods often involve a sample preparation step, such as protein precipitation, followed by derivatization to enhance analytical sensitivity. nih.gov For instance, derivatization with dansyl chloride has been successfully used for the determination of 3-chloro-L-tyrosine (3-Cl-Tyr). nih.govresearchgate.net

Method validation is a critical aspect of developing robust quantification assays. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. A study developing an LC-MS/MS method for the simultaneous analysis of 3-nitro-L-tyrosine (3-NT), 3-bromo-L-tyrosine (3-BT), and 3-CT in human plasma reported LODs of 0.030 ng/mL for both 3-NT and 3-CT, and 0.026 ng/mL for 3-BT. mdpi.com The corresponding LOQs were 0.100 ng/mL, 0.098 ng/mL, and 0.096 ng/mL, respectively. mdpi.com This method demonstrated excellent accuracy (within 95–105%) and precision (coefficients of variation <10%). mdpi.com

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for quantifying halogenated tyrosines. nih.gov Similar to LC-MS/MS, GC-MS methods often require derivatization of the analytes prior to analysis to improve their volatility and thermal stability. mdpi.com One GC-MS-based method for 3-Cl-Tyr in blood involved purification by protein precipitation and cation-exchange solid-phase extraction, followed by silylation. nih.gov This method achieved a quantification range of 10–200 ng/mL. nih.gov

Metabolomics studies, which aim to comprehensively analyze the small-molecule complement of a biological system, have also included the analysis of halogenated tyrosines. frontiersin.orgnih.gov Targeted metabolomics platforms using techniques like UPLC-MRM/MS (Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry) enable the precise quantification of a predefined set of metabolites, including various amino acids and their derivatives. creative-proteomics.com In some instances, targeted metabolomics has successfully quantified compounds like 3-chloro-L-tyrosine that were not detected by widely targeted methods. frontiersin.orgnih.gov

Research findings have highlighted the utility of quantifying these compounds as potential biomarkers. For example, elevated levels of 3-Cl-Tyr have been detected in autopsy samples from cases of suspected chlorine poisoning, with concentrations of 55.2 ng/mL in left heart blood and 206.6 ng/g in the lung. nih.govresearchgate.net In contrast, these levels were negligible in samples from individuals who died from other causes. nih.gov Furthermore, significantly higher plasma concentrations of 3-Cl-Tyr have been observed in colorectal cancer patients (1.20 ng/mL) compared to healthy controls (0.52 ng/mL). mdpi.commedchemexpress.com

The table below summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of several halogenated tyrosine derivatives in human plasma. mdpi.com

Table 1: Performance Characteristics of an LC-MS/MS Method for Halogenated Tyrosine Quantification

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| 3-Nitro-L-tyrosine | 0.030 | 0.100 | 95-105 | <10 |

| 3-Bromo-L-tyrosine | 0.026 | 0.096 | 95-105 | <10 |

| 3-Chloro-L-tyrosine | 0.030 | 0.098 | 95-105 | <10 |

Data sourced from Fleszar MG, et al. (2020). mdpi.com

The following table presents findings from a study that detected 3-chloro-L-tyrosine in autopsy samples, highlighting its potential as a biomarker for chlorine exposure. nih.govresearchgate.net

Table 2: Quantification of 3-Chloro-L-tyrosine in Autopsy Samples

| Biological Matrix | Concentration Detected |

|---|---|

| Left Heart Blood | 55.2 ng/mL |

| Lung | 206.6 ng/g |

Data sourced from Nishio T, et al. (2021). nih.govresearchgate.net

Molecular Interactions and Structural Biology Studies

Ligand-Enzyme Binding Affinities and Kinetics

The halogenated tyrosine analog, 3-Chloro-5-iodo-L-tyrosine, and related compounds have been studied as ligands for various enzymes, particularly those involved in tyrosine metabolism and halogenation. The affinity and kinetics of these interactions are crucial for understanding their potential as inhibitors or mechanistic probes.

Studies on iodotyrosine deiodinase (IYD), an enzyme responsible for salvaging iodide by dehalogenating iodotyrosines, have provided insights into how different halogen substitutions affect binding. While specific kinetic data for this compound is not extensively detailed in the provided results, data for related monochlorinated and monoiodinated tyrosines are available. For instance, human IYD (hIYD) binds strongly to 3-chloro-L-tyrosine and 3-iodo-L-tyrosine, with dissociation constants (K_d) around 120 nM. nih.gov This suggests that the enzyme's active site can accommodate halogen atoms of varying sizes.

The enzyme LmbB2, a peroxygenase-like enzyme, can oxidize various halogenated L-tyrosine analogues. utsa.edu The binding affinity for these analogues decreases as the size of the halogen atom increases. For example, the K_d value for 3-chloro-L-tyrosine is 346 ± 2 µM, which is significantly higher than that for 3-fluoro-L-tyrosine (22.2 ± 1.1 µM) and lower than for 3-iodo-L-tyrosine (7820 ± 180 µM). utsa.edu This trend highlights the sensitivity of the enzyme's active site to the steric bulk of the substituent.

Kinetic studies with iodotyrosine deiodinase from Drosophila melanogaster show that the enzyme can dehalogenate 3-chloro-L-tyrosine and 3-iodo-L-tyrosine. uniprot.org The catalytic rate (kcat) for the dehalogenation of 3-chloro-L-tyrosine is 5.0 sec⁻¹, while for 3-iodo-L-tyrosine it is 12 sec⁻¹. uniprot.org

Table 1: Binding Affinities and Kinetic Parameters of Halogenated Tyrosines with Various Enzymes

| Compound | Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| 3-Chloro-L-tyrosine | Human Iodotyrosine Deiodinase (hIYD) | K_d | ~120 nM | nih.gov |

| 3-Iodo-L-tyrosine | Human Iodotyrosine Deiodinase (hIYD) | K_d | ~120 nM | nih.gov |

| 3-Chloro-L-tyrosine | LmbB2 | K_d | 346 ± 2 µM | utsa.edu |

| 3-Iodo-L-tyrosine | LmbB2 | K_d | 7820 ± 180 µM | utsa.edu |

| 3-Chloro-L-tyrosine | Drosophila melanogaster Iodotyrosine Deiodinase | kcat | 5.0 sec⁻¹ | uniprot.org |

| 3-Iodo-L-tyrosine | Drosophila melanogaster Iodotyrosine Deiodinase | kcat | 12 sec⁻¹ | uniprot.org |

| 3-Chloro-L-tyrosine | Drosophila melanogaster Iodotyrosine Deiodinase | K_m | 21 µM | uniprot.org |

| 3-Iodo-L-tyrosine | Drosophila melanogaster Iodotyrosine Deiodinase | K_m | 14 µM | uniprot.org |

Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), provide direct measurement of the thermodynamic parameters of binding. ITC has been used to determine the binding affinities of halogenated tyrosine analogs to the enzyme LmbB2, revealing that 3-fluoro-L-tyrosine has the highest affinity among the tested reactive analogs. utsa.edu

Fluorescence spectroscopy is another powerful tool to study ligand-protein interactions. The binding of halogen-substituted tyrosines to iodotyrosine deiodinase (IYD) can be monitored by the quenching of the intrinsic fluorescence of the enzyme's FMN (flavin mononucleotide) cofactor upon ligand association. nih.gov This method has been employed to determine the dissociation constants for various halotyrosines with IYD. nih.gov Furthermore, the binding of these ligands can induce changes in the visible spectrum of the FMN cofactor. nih.gov

Circular dichroism (CD) spectroscopy has been utilized to investigate the structural consequences of ligand binding. For instance, in ternary copper(II) complexes containing 3,5-diiodo-L-tyrosinate, a distinct CD magnitude anomaly was observed, supporting the existence of stacking interactions between the aromatic rings of the ligands. acs.orgacs.org

Structural Characterization of Halogenated Tyrosine Complexes

The three-dimensional structures of proteins in complex with halogenated tyrosines are essential for a detailed understanding of the molecular recognition mechanisms.

X-ray crystallography provides high-resolution structural information of ligand-protein complexes. Although a specific crystal structure of a protein in complex with this compound was not found in the search results, structures of human iodotyrosine deiodinase (IYD) in complex with 3-iodo-L-tyrosine have been determined. nih.gov These structures reveal that the substrate induces the closure of an active site lid, which is crucial for catalysis. nih.gov The substrate directly coordinates with the isoalloxazine system of the FMN cofactor, and this interaction is key to templating the active site geometry. nih.gov

X-ray diffraction studies have also been performed on ternary copper(II) complexes with 3,5-diiodo-L-tyrosinate. acs.orgacs.org These studies have shown a distorted five-coordinate square-pyramidal geometry for the central copper(II) ion. acs.orgacs.org The structures reveal intramolecular stacking interactions between the aromatic rings of the ligands. acs.orgacs.org Notably, the distances between the iodine atoms and one of the pyridine (B92270) rings of a co-ligand were found to be shorter than the sum of their van der Waals radii, suggesting a weak bonding interaction involving the iodine substituent. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure and deuterium (B1214612) incorporation in halogenated L-tyrosine derivatives. grafiati.com While not directly probing the protein environment in the provided results, NMR is a powerful technique for this purpose.

Fluorescence spectroscopy, as mentioned earlier, can report on the binding event and the nature of the binding site. The emission properties of fluorescent unnatural amino acids derived from diiodo-L-tyrosine are sensitive to the polarity of their environment and can exhibit changes in response to pH and redox stimuli. rsc.org

Computational Modeling of Molecular Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental techniques by providing predictive models of ligand-protein interactions.

Molecular docking is a computational technique widely used to predict the binding poses of small molecules within the active site of a protein. researchgate.net This method can be used to generate hypotheses about the binding mode of this compound in various enzymes. For docking studies to be predictive, it is often necessary to account for the conformational flexibility of the protein, as ligand binding can induce significant conformational changes in the active site. nih.govwgtn.ac.nz

Computational approaches have been used to understand the interactions of other halogenated compounds. For example, in the context of kinase inhibitors, molecular modeling has been used to develop hypotheses for ligand binding. wgtn.ac.nz The prediction of binding modes is crucial for structure-based drug design, where the goal is to optimize the interactions between a ligand and its target protein to improve affinity and selectivity. acs.orgnih.gov The accuracy of these predictions can be enhanced by considering the dynamic nature of proteins and employing methods like ensemble docking or induced-fit docking. wgtn.ac.nz

Biochemical Probes and Mechanistic Investigations

Application as Substrate Analogues in Enzymatic Reactions

3-Chloro-5-iodo-L-tyrosine and its singly halogenated precursors, 3-chloro-L-tyrosine and 3-iodo-L-tyrosine, serve as insightful probes for understanding the mechanisms of various enzymes, particularly those involved in hydroxylation and bond cleavage reactions.

Tyrosinase, a copper-containing enzyme, is responsible for the initial steps of melanin (B1238610) biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). Halogenated derivatives of L-tyrosine are utilized to investigate the intricacies of this hydroxylation mechanism. Studies on compounds like 3-chloro-L-tyrosine help in elucidating the electronic and steric effects of substituents on substrate binding and catalytic turnover. The kinetic and solvent isotope effect methods have been employed to probe the mechanism of enzymatic hydroxylation of such halogenated derivatives. These studies suggest a complex mechanism of action for tyrosinase, where electron-donating groups like halides can influence the formation of the carbon-oxygen bond during the hydroxylation process. nih.gov For instance, 3'-iodo-L-tyrosine has been identified as an inhibitor of tyrosinase, exhibiting a mixed type of inhibition. nih.gov

The insights gained from these singly halogenated tyrosines can be extrapolated to predict the behavior of this compound as a tyrosinase substrate or inhibitor. The presence of both a chloro and a bulkier iodo group would likely introduce significant steric hindrance and alter the electronic properties of the aromatic ring, potentially leading to unique inhibitory characteristics or a significantly altered reaction rate if it acts as a substrate.

Heme enzymes play a crucial role in a variety of biological oxidation reactions. The histidyl-ligated heme enzyme LmbB2, a peroxygenase-like enzyme, has been shown to hydroxylate L-tyrosine to L-DOPA. nih.govacs.org This enzyme is also capable of oxidizing L-tyrosine analogues with deactivating substituents, including 3-chloro-L-tyrosine and 3-iodo-L-tyrosine. nih.govacs.org A key finding from these studies is the enzyme's ability to catalyze not only the hydroxylation of the aromatic ring via C-H bond cleavage but also the cleavage of carbon-halogen (C-X) bonds. nih.govacs.org

For example, with 3-fluoro-L-tyrosine as a substrate, LmbB2 yields two different hydroxylated products, indicating both C-H and C-F bond cleavage. nih.govacs.org This dual reactivity highlights the potential of heme enzymes in biocatalytic dehalogenation. The binding affinities of these halogenated tyrosine analogs to LmbB2 have been shown to decrease as the size of the halogen atom increases. acs.org

These findings suggest that this compound could be a fascinating substrate for enzymes like LmbB2. The presence of two different halogens at the 3 and 5 positions could lead to competitive C-H, C-Cl, and C-I bond cleavage pathways, providing deeper insights into the regioselectivity and catalytic mechanism of such heme enzymes.

Table 1: Binding Affinities of Halogenated L-Tyrosine Analogs with LmbB2

| Compound | KD (μM) |

| 3-fluoro-L-tyrosine | 22.2 ± 1.1 |

| 3-chloro-L-tyrosine | 346 ± 2 |

| 3-iodo-L-tyrosine | 7820 ± 180 |

Use in Genetic Encoding and Site-Specific Protein Modification

The ability to incorporate unnatural amino acids into proteins at specific sites has revolutionized protein engineering and structural biology. Halogenated tyrosines, particularly 3-iodo-L-tyrosine, have been instrumental in these advancements.

An engineered tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii has been developed to specifically recognize and charge tRNA with 3-iodo-L-tyrosine. researchgate.netnih.gov The crystal structure of this engineered synthetase bound to 3-iodo-L-tyrosine has revealed the structural basis for its specificity, where the iodine moiety makes van der Waals contacts with several residues in the binding pocket. researchgate.netnih.gov While direct genetic encoding of this compound has not been extensively reported, the successful incorporation of the iodinated analog paves the way for the potential development of synthetases that could recognize this doubly halogenated amino acid, which would offer an even heavier anomalous scatterer for crystallographic studies.

The development of orthogonal tRNA/aminoacyl-tRNA synthetase pairs is central to the incorporation of unnatural amino acids into proteins. nih.govresearchgate.net The work on engineering a tyrosyl-tRNA synthetase to be specific for 3-iodo-L-tyrosine is a prime example of designing systems for incorporating amino acids with specific properties. researchgate.netnih.gov This technology allows for the introduction of novel chemical functionalities, spectroscopic probes, and cross-linkers into proteins.

The design principles established for the 3-iodo-L-tyrosine-specific synthetase could be applied to create a synthetase that recognizes this compound. Such an unnatural amino acid, with its unique combination of halogens, could serve as a dual probe, with the different halogens potentially offering distinct spectroscopic signatures or reactivity. The development of such tools would further expand the repertoire of unnatural amino acids available for protein engineering and the study of protein structure and function.

Kinetic and Solvent Isotope Effect (KIE/SIE) Studies

Kinetic isotope effect (KIE) and solvent isotope effect (SIE) studies are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions. icm.edu.pl These methods involve measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes.

In the context of halogenated L-tyrosine derivatives, KIE and SIE studies have been used to investigate the mechanism of their enzymatic hydroxylation by tyrosinase. nih.govresearchgate.net By synthesizing deuterated versions of these compounds, such as 3'-chloro-[5'-²H]-L-tyrosine, researchers can determine the effect of isotopic substitution on the reaction rate. nih.gov The observed deuterium (B1214612) KIE and SIE values provide information about the rate-determining steps of the reaction, such as C-H bond cleavage and proton transfer events. nih.govicm.edu.pl

These studies have confirmed the complex mechanism of tyrosinase action, where the electronic properties of the halogen substituents and the nature of the solvent play crucial roles. nih.gov While specific KIE/SIE studies on this compound are not yet available, the methodologies are well-established. Such studies on this doubly halogenated compound would be highly informative, allowing for a detailed dissection of the enzymatic mechanism and the influence of multiple halogen substitutions on the catalytic process.

Table 2: Investigated Compounds in Isotope Effect Studies of Tyrosinase-Catalyzed Hydroxylation

| Compound | Isotope Labeling | Purpose of Study |

| 3'-fluoro-L-tyrosine | [5'-²H] | Determination of H/D KIE nih.gov |

| 3'-chloro-L-tyrosine | [5'-²H] | Determination of H/D KIE nih.gov |

| 3'-iodo-L-tyrosine | - | Determination of inhibition mode nih.gov |

Elucidating Reaction Mechanisms of Halogenated Tyrosine Transformations

The study of how tyrosine becomes halogenated is critical for understanding processes ranging from oxidative stress in the human body to the biosynthesis of natural products. While specific mechanistic studies involving the simultaneous introduction of both chlorine and iodine to form this compound are not detailed in available literature, the principles are derived from studies of mono-halogenation.

The halogenation of tyrosine is typically an electrophilic aromatic substitution reaction. In biological systems, this is often catalyzed by haloperoxidase enzymes. These enzymes utilize hydrogen peroxide to oxidize a halide ion (Cl⁻ or I⁻) to a more reactive electrophilic species, which then attacks the electron-rich aromatic ring of tyrosine. The positions ortho to the hydroxyl group (positions 3 and 5) are the most reactive sites for this substitution.

Key Mechanistic Insights from Related Compounds:

Source of Halogen: In physiological contexts, 3-chloro-L-tyrosine is often formed via the action of myeloperoxidase (MPO), an enzyme present in neutrophils. MPO uses hydrogen peroxide to create hypochlorous acid (HOCl), a potent chlorinating agent.

Sequential Halogenation: It is conceivable that this compound could be formed sequentially. For instance, an initial chlorination event at the 3-position could be followed by an iodination event at the 5-position, or vice-versa. The specific order would likely depend on the enzymatic machinery and the relative availability of chloride and iodide ions.

Physicochemical Impact: The addition of halogens significantly alters the electronic properties and steric bulk of the tyrosine side chain. This is a key feature used in mechanistic studies. By incorporating halogenated tyrosines into peptides and proteins, researchers can study how these changes affect protein structure, folding, and interaction with other molecules. The distinct sizes and electronegativities of chlorine and iodine in this compound would offer a unique probe for such investigations.

Enzyme Inhibition Studies by Halogenated Tyrosines

Halogenated tyrosines are frequently explored as inhibitors of various enzymes, particularly those involved in tyrosine metabolism. Their structural similarity to the natural substrate, L-tyrosine, allows them to bind to the active sites of enzymes, but their modified structure can prevent the catalytic reaction from proceeding.

While there is no specific data available for this compound, extensive research on related compounds provides a strong basis for its potential activity. One of the most studied targets is tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine (B1211576).

Table 1: Enzyme Inhibition by Halogenated Tyrosine Analogs

| Halogenated Tyrosine | Target Enzyme | Type of Inhibition | Research Findings |

|---|---|---|---|

| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase | Competitive | Acts as a competitive inhibitor, blocking the active site and preventing the conversion of L-tyrosine to L-DOPA. This is crucial for studying dopamine biosynthesis pathways. |

| 3-Chloro-L-tyrosine | Myeloperoxidase (MPO) | Noted as a marker | While not primarily studied as an inhibitor, its formation is a hallmark of MPO activity, indicating oxidative stress. |

The unique substitution pattern of this compound, featuring both a moderately sized, highly electronegative chlorine atom and a larger, more polarizable iodine atom, makes it a compelling candidate for novel enzyme inhibition. It could theoretically exhibit a distinct binding affinity and inhibitory profile compared to its mono-halogenated or symmetrically di-halogenated counterparts. The compound could serve as a highly specific inhibitor, potentially targeting enzymes with a unique active site topology that can accommodate this specific arrangement of halogens. However, without empirical data, its role as an enzyme inhibitor remains a subject for future investigation.

Role in Natural Product Biosynthesis

Discovery of Halogenated Tyrosine in Biosynthetic Pathways

The discovery of halogenated tyrosines has been pivotal in understanding the chemical ecology of marine organisms, particularly sponges of the order Verongida. These sponges are renowned for producing a diverse array of brominated and chlorinated tyrosine derivatives, which are thought to play a role in chemical defense.

Notably, 3-Chloro-5-iodo-L-tyrosine has been identified as a constituent of the chitin-based skeletons of the demosponge Aplysina cavernicola nih.gov. This discovery was significant as it highlighted the existence of mixed halogenation patterns on a single tyrosine molecule within a natural biological system. The identification was achieved through advanced analytical techniques, such as mass spectrometry, which allowed for the precise determination of the elemental composition and structure of the amino acid residues integrated into the sponge's skeletal framework nih.gov.

The presence of such modified amino acids within structural proteins like spongin suggests that they are not merely metabolic byproducts but are intentionally synthesized and incorporated, likely to enhance the structural integrity or defensive properties of the skeleton. The biosynthetic machinery in these sponges must, therefore, include highly specific halogenating enzymes capable of regioselectively adding both chlorine and iodine to the tyrosine ring.

Involvement in Complex Natural Product Assembly Pathways

While direct evidence for the incorporation of this compound into more complex secondary metabolites is still emerging, the well-established role of other halogenated tyrosines as precursors in the biosynthesis of various alkaloids and other bioactive compounds provides a strong basis for its putative involvement. Halogenated tyrosines are key building blocks for a multitude of intricate molecular architectures, often contributing significantly to their biological activity researchgate.net.

In many biosynthetic pathways, halogenation is an early step that precedes the condensation of the modified amino acid into a larger scaffold. These halogen atoms can influence the folding of peptide chains, mediate crucial intermolecular interactions, and serve as reactive handles for subsequent enzymatic transformations. It is plausible that this compound serves a similar role, being incorporated into non-ribosomal peptide or polyketide pathways to generate complex natural products with unique biological activities. The distinct electronic and steric properties conferred by the chloro and iodo substituents could lead to novel receptor binding affinities or metabolic stabilities in the resulting natural products.

Microbial Synthesis of Halogenated Alkaloid Scaffolds

The discovery of halogenated natural products and their biosynthetic pathways has spurred interest in using engineered microorganisms for their production. Microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, offer a scalable and sustainable platform for producing complex molecules that are difficult to synthesize chemically or to isolate from their natural sources oup.comresearchgate.netosti.gov.

Metabolic engineering strategies can be employed to create microbial strains capable of producing this compound and potentially incorporating it into novel alkaloid scaffolds. This approach involves the introduction of heterologous genes encoding for specific halogenases into a microbial host that has been optimized for high-level production of L-tyrosine nih.govnih.govuq.edu.au.

A hypothetical pathway for the microbial production of this compound could involve a two-step enzymatic halogenation of L-tyrosine. This would require the co-expression of a regioselective chlorinase and a regioselective iodinase that can act sequentially on the tyrosine ring. Alternatively, a single promiscuous halogenase that can utilize both chloride and iodide ions and catalyze di-halogenation might be employed.

The table below outlines key components that could be part of an engineered microbial pathway for the synthesis of this compound.

| Component | Description | Potential Source Organism(s) |

| L-Tyrosine Overproduction | Engineered host strain with upregulated shikimate and aromatic amino acid biosynthesis pathways. | Escherichia coli, Saccharomyces cerevisiae |

| Tyrosine Chlorinase | A halogenase enzyme that regioselectively chlorinates L-tyrosine at the C3 position. | Marine bacteria, Actinomycetes |

| Tyrosine Iodinase | A halogenase enzyme that regioselectively iodinates 3-chloro-L-tyrosine at the C5 position. | Marine algae, Sponges |

| Promiscuous Halogenase | A single halogenase capable of both chlorinating and iodinating L-tyrosine at the C3 and C5 positions respectively. | Yet to be discovered, potentially from Verongida sponges |

| Alkaloid Biosynthetic Pathway | A set of enzymes that can utilize this compound as a building block for the assembly of a complex alkaloid. | Plants (e.g., Papaver somniferum), Fungi |

By combining genes from diverse biological sources, it is possible to construct novel biosynthetic pathways in a microbial chassis. For instance, a tyrosine-overproducing E. coli strain could be engineered to express a chlorinase and an iodinase from a marine bacterium. The resulting this compound could then be funneled into a reconstituted plant alkaloid pathway, also expressed in the same microbial host, to generate novel, di-halogenated alkaloids. This approach of "pathway mining" and heterologous expression holds immense promise for the discovery and production of new-to-nature compounds with potential therapeutic applications oup.comnih.govnih.gov. The chemical diversification of known alkaloids through the incorporation of this unique halogenated building block could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Impact on Protein Structure and Function

Endogenous Halogenation of Tyrosine Residues in Proteins

Endogenous halogenation is a physiological and pathological process where halogen atoms are incorporated into biological molecules. Tyrosine is a primary target for such modifications due to its reactive aromatic ring. nih.gov This process, occurring in the context of oxidative stress, can lead to the formation of various halogenated tyrosine derivatives, including 3-chlorotyrosine, 3-bromotyrosine, and 3-iodotyrosine. nih.gov These modifications are considered a form of protein damage that can impair cellular functions and have been linked to aging and various diseases. nih.gov

In humans, the primary enzyme responsible for catalyzing the halogenation of tyrosine residues is myeloperoxidase (MPO), a heme protein predominantly found in neutrophils. nih.gov MPO is unique in its ability to utilize hydrogen peroxide (H₂O₂) to oxidize halides, such as chloride (Cl⁻) and iodide (I⁻), into potent halogenating agents. nih.govresearchgate.net

The mechanism for chlorination involves the MPO-H₂O₂-Cl⁻ system, which generates hypochlorous acid (HOCl). nih.gov HOCl is a powerful oxidizing and chlorinating agent that can react with the electron-rich phenol (B47542) side chain of tyrosine residues in proteins to form 3-chlorotyrosine. nih.govmdpi.com This reaction has been identified as a specific marker for protein oxidation mediated by MPO. nih.gov Similarly, MPO can use iodide to produce hypoiodite (B1233010) (OI⁻) or other reactive iodine species, leading to the iodination of tyrosine. researchgate.net The formation of a mixed halogenated derivative like 3-Chloro-5-iodo-L-tyrosine would mechanistically involve sequential or competitive halogenation reactions catalyzed by MPO in an environment containing both chloride and iodide ions. MPO-derived hypohalous acids have been shown to target antimicrobial peptides like α-defensins in neutrophils, leading to the chlorination of tyrosine at one position and iodination at another. researchgate.net

The detection of elevated levels of 3-chlorotyrosine in atherosclerotic lesions highlights the in vivo relevance of this MPO-catalyzed pathway, suggesting it plays a role in pathological protein modification. nih.gov

Influence of Halogenation on Protein Assembly and Dynamics

The introduction of halogen atoms onto a tyrosine residue can significantly alter its physicochemical properties, which in turn influences protein structure, assembly, and dynamics. nih.govresearchgate.net Halogenation modifies key molecular properties such as the acidity (pKₐ) of the phenolic hydroxyl group, molecular volume, and hydrophobicity. nih.gov

| Property | Tyrosine | 3-Chlorotyrosine | 3-Iodotyrosine |

| pKₐ | 9.79 | 7.92 | 8.34 |

| Van der Waals Volume (ų) * | 164.03 | 177.98 | 188.59 |

| Data presented for the amino acid residue within an Aβ₁₋₄₂ peptide context. nih.gov |

Biochemical Effects on Protein Aggregation in Model Organisms

Protein misfolding and subsequent aggregation are central to the pathology of numerous neurodegenerative diseases. nih.govnih.gov The halogenation of tyrosine residues can directly influence these processes. Research on the amyloid-beta (Aβ) peptide, which is associated with Alzheimer's disease, has provided significant insights.

Studies have demonstrated that the chlorination of the single tyrosine residue (Tyr10) in the Aβ₁₋₄₂ peptide can inhibit its aggregation. nih.gov The proposed mechanism involves the halogen-induced decrease in the pKₐ of the tyrosine's phenolic hydroxyl group. nih.gov At physiological pH, a lower pKₐ leads to a higher degree of deprotonation, altering the charge and hydrogen bonding capacity of the residue. This change can disrupt the intermolecular interactions necessary for the formation of β-sheet structures, which are characteristic of amyloid fibrils. nih.gov The modification of Aβ with 3-chlorotyrosine was shown to affect its conformational changes and result in a minimal negative peak in circular dichroism spectroscopy compared to the unmodified peptide, indicating an altered secondary structure. nih.gov

Protein misfolding occurs when a protein fails to achieve its correct three-dimensional structure, often leading to a loss of function or the gain of a toxic function. nih.govbmglabtech.com This can be caused by genetic mutations, environmental stress, or erroneous post-translational modifications. bmglabtech.com

The incorporation of halogenated tyrosine residues provides a chemical model for studying the effects of post-translational modifications on protein folding pathways. The changes in side-chain volume, hydrophobicity, and acidity introduced by halogenation can destabilize the native state of a protein or stabilize a misfolded intermediate. nih.govnih.gov These partially folded intermediates are often prone to aggregation. nih.gov By altering key intramolecular interactions, such as hydrogen bonds involving the tyrosine hydroxyl group, halogenation can disrupt the normal folding process. nih.gov For example, the increased size of a chlorinated or iodinated tyrosine might sterically hinder the proper packing of the protein core. Furthermore, altered hydrophobicity could lead to the exposure of nonpolar regions, promoting aggregation to minimize contact with the aqueous environment. bmglabtech.com Studying how specific halogenations affect model proteins helps elucidate the fundamental principles governing the delicate balance between correct protein folding and pathological misfolding and aggregation. nih.govnih.gov

Future Research Avenues

Elucidation of Novel Enzymatic Activities for Halogenated Tyrosine Biosynthesis and Degradation

The biosynthesis and degradation of halogenated natural products are governed by a diverse array of enzymes, yet our understanding of the enzymes capable of acting on di-halogenated tyrosines, particularly those with mixed halogens, remains limited. Future research should focus on the discovery and characterization of novel enzymes with specific activities towards 3-Chloro-5-iodo-L-tyrosine.

Nature has evolved a variety of halogenase enzymes that regioselectively halogenate biosynthetic precursors. researchgate.net These enzymes, including flavin-dependent halogenases (FDHs) and heme/vanadium-dependent haloperoxidases, are promising biocatalysts for the synthesis of halogenated compounds under environmentally benign conditions. researchgate.netdtu.dk While many known halogenases catalyze the chlorination or bromination of aromatic compounds like tyrosine and tryptophan, enzymes that can sequentially introduce different halogens or specifically iodinate a chlorinated precursor are rare. nih.govbohrium.com A key research avenue is the screening of microbial genomes, particularly from marine organisms where halogenated compounds are abundant, for novel halogenases capable of synthesizing this compound. nih.gov

Furthermore, the enzymatic pathways for the degradation of halogenated tyrosines are largely unexplored. Understanding these pathways is crucial for assessing the environmental fate and biological persistence of such compounds. Research should aim to identify and characterize dehalogenases or other enzymes that can metabolize this compound. This could involve investigating enzymes from organisms known to thrive in environments contaminated with halogenated organic compounds. The study of enzymes like tyrosine phenol-lyase (Tpl), which catalyzes the degradation of L-tyrosine, could also provide insights into potential degradation mechanisms or be engineered for such purposes. nih.gov

| Enzyme Class | Mechanism of Action | Potential Role in this compound metabolism |

| Flavin-Dependent Halogenases (FDHs) | Utilize FADH₂, oxygen, and a halide salt to generate a hypohalous acid for electrophilic halogenation. researchgate.netdtu.dk | Potential for regioselective chlorination and iodination of tyrosine precursors in biosynthetic pathways. |

| Heme/Vanadium Haloperoxidases | Use hydrogen peroxide and a halide ion to generate a hypohalous acid that diffuses to the substrate. dtu.dk | Could be involved in both the synthesis and degradation of halogenated tyrosines, though often with less specificity than FDHs. |

| Dehalogenases | Catalyze the removal of halogen atoms from organic compounds. | Key enzymes in the biodegradation pathways of this compound. |

| Tyrosine Phenol-Lyase (Tpl) | Catalyzes the α,β-elimination reaction of L-tyrosine. nih.gov | Could potentially be engineered to act on halogenated tyrosine derivatives for synthesis or degradation. |

Advanced Structural and Computational Approaches for Elucidating Interaction Mechanisms

The incorporation of halogen atoms significantly alters the physicochemical properties of tyrosine, including its molecular volume, acidity (pKa), and hydrophobicity. nih.govresearchgate.net These changes can profoundly influence how the amino acid interacts with its biological targets, such as enzymes and receptors. Advanced structural and computational methods are pivotal for dissecting these interaction mechanisms at an atomic level.

Future research should employ a combination of experimental and computational techniques to study the interactions of this compound. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be used to determine the three-dimensional structures of this compound in complex with proteins. Such studies can reveal the specific binding modes and the roles of the chlorine and iodine atoms in molecular recognition. researchgate.net

Complementing these experimental approaches, computational modeling offers powerful tools for predicting and analyzing molecular interactions. researchgate.net Quantum chemical methods like Density Functional Theory (DFT) can be used to study the electronic properties of this compound and predict its reactivity. nih.govjodac.org Molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of this compound to protein targets, identify key interacting residues, and calculate binding affinities. nih.govresearchgate.net These computational studies can provide valuable insights into how halogenation affects protein structure, dynamics, and function, as has been shown for other halogenated tyrosines. nih.govresearchgate.netnih.gov Reduced density gradient analysis can further help in identifying the specific noncovalent forces, such as hydrogen bonds and hydrophobic interactions, that dominate the binding process. researchgate.net

Expanding the Biosynthetic Potential of Halogenated Tyrosines

The ability to produce this compound and other novel halogenated amino acids through biological systems holds great promise for various biotechnological applications. nih.gov Future research should focus on harnessing and engineering biosynthetic pathways to create these valuable compounds.

A significant area of investigation is the development of halogenase enzymes as biocatalysts for synthetic applications. researchgate.net This involves not only discovering new halogenases but also engineering existing ones to alter their substrate specificity and regioselectivity. By modifying the active sites of known tyrosine halogenases, it may be possible to create variants that can efficiently produce this compound from L-tyrosine. Synthetic metabolism, which involves designing and constructing novel metabolic pathways in microorganisms, represents another powerful approach. dtu.dk By combining genes from different organisms, it may be possible to create a synthetic pathway for the de novo biosynthesis of this compound in a microbial host like E. coli.

Furthermore, the genetic code expansion methodology offers a precise way to incorporate non-canonical amino acids, including halogenated tyrosines, into proteins at specific sites. researchgate.net Systems have already been developed for the site-specific incorporation of 3-iodo-L-tyrosine. researchgate.net A future research goal would be to engineer an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and specifically recognizes this compound. This would enable the production of proteins containing this unique amino acid, providing a powerful tool for studying protein structure and function.

Development of Halogenated Tyrosine as Bioorthogonal Probes